In Vitro Cytotoxicity: Platyphylline vs. Clivorine and Retrorsine in HepG2 Cells
Platyphylline demonstrates significantly lower cytotoxicity in human hepatocellular carcinoma HepG2 cells compared to the otonecine-type PA clivorine and the retronecine-type PA retrorsine. In MTT and BrdU assays, platyphylline exhibited IC20 values that were 65-fold and 15-fold higher than clivorine, respectively, and 3.1-fold and 5.3-fold higher than retrorsine, respectively [1]. This confirms its classification as a non-hepatotoxic PA in this model.
| Evidence Dimension | Cytotoxicity (IC20, MTT assay) and Anti-proliferative Effect (IC20, BrdU assay) |
|---|---|
| Target Compound Data | Platyphylline: IC20 = 0.85 ± 0.11 mM (MTT); IC20 = 1.01 ± 0.40 mM (BrdU) |
| Comparator Or Baseline | Clivorine: IC20 = 0.013 ± 0.004 mM (MTT), 0.066 ± 0.031 mM (BrdU); Retrorsine: IC20 = 0.27 ± 0.07 mM (MTT), 0.19 ± 0.03 mM (BrdU) |
| Quantified Difference | Platyphylline IC20 is 65-fold higher than Clivorine (MTT) and 15-fold higher (BrdU); 3.1-fold higher than Retrorsine (MTT) and 5.3-fold higher (BrdU) |
| Conditions | Human hepatocellular carcinoma HepG2 cells; MTT and bromodeoxyuridine (BrdU) incorporation assays |
Why This Matters
This data provides quantitative justification for selecting platyphylline as a non-cytotoxic PA control in in vitro hepatotoxicity screening, ensuring experimental safety and accurate benchmarking against toxic analogs.
- [1] Yang M, Ruan J, Fu PP, Lin G. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. J Ethnopharmacol. 2013;150(2):560-567. View Source
